Cas no 93-50-5 (4-Chloro-2-methoxyaniline)

4-Chloro-2-methoxyaniline is an organic compound with the molecular formula C₇H₈ClNO, featuring both chloro and methoxy substituents on an aniline backbone. This aromatic amine is commonly utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals due to its reactive amino group and electron-donating methoxy moiety. Its structural properties enable selective functionalization, making it valuable for constructing complex heterocyclic systems. The compound exhibits moderate solubility in organic solvents and requires careful handling due to potential toxicity. Its consistent purity and stability under controlled conditions ensure reliable performance in industrial and research applications, particularly in fine chemical manufacturing.
4-Chloro-2-methoxyaniline structure
4-Chloro-2-methoxyaniline structure
Product Name:4-Chloro-2-methoxyaniline
CAS No:93-50-5
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD00068437
CID:807625
PubChem ID:7143
Update Time:2025-11-07

4-Chloro-2-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-methoxyaniline hydrochloride
    • 4-Chloro-2-methoxyaniline
    • 2-AMINO-5-CHLOROANISOLE HYDROCHLORIDE
    • 4-CHLORO-2-ANISIDINE HYDROCHLORIDE
    • 4-Chloro-2-methoxy-phenylamine
    • 4-chloro-o-anisidine
    • 4-CHLORO-O-ANISIDINE HYDROCHLORIDE
    • Benzenamine,4-chloro-2-methoxy-
    • 4-Chloro-2-methoxyphenylamine
    • Benzenamine, 4-chloro-2-methoxy-
    • 2-Amino-5-chloroanisole
    • (4-Chloro-2-methoxyphenyl)amine
    • p-Chloro-o-anisidine
    • 4-chloro-2-methoxybenzenamine
    • 2-methoxy-4-chloroaniline
    • 2-methoxy-4-chlorobenzenamine
    • 4-Chloro-2-(methyloxy)aniline
    • 2-Amino-5-Chloroanisole HCL
    • WOXLPNAO
    • 4-Chloro-2-methoxybenzenamine (ACI)
    • o-Anisidine, 4-chloro- (7CI, 8CI)
    • 1-Amino-4-chloro-2-methoxybenzene
    • 4-Chloro-2-anisidine
    • 5-Chloro-2-aminoanisole
    • CS-0043926
    • NS00039569
    • InChI=1/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
    • BCP28442
    • 4-Chloro-2-methoxyaniline, AldrichCPR
    • DB-057406
    • MFCD06801386
    • AKOS000674032
    • SY104152
    • SB40014
    • Z851801172
    • 93-50-5
    • J-514957
    • STL301778
    • PS-3458
    • WOXLPNAOCCIZGP-UHFFFAOYSA-
    • SCHEMBL171279
    • AN-584/43422715
    • BBL100098
    • TV9MZ8W6NF
    • DTXSID5059088
    • EINECS 202-251-3
    • o-ANISIDINE, 4-CHLORO-
    • EN300-152623
    • MDL: MFCD00068437
    • Inchi: 1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
    • InChI Key: WOXLPNAOCCIZGP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(OC)C(N)=CC=1

Computed Properties

  • Exact Mass: 157.02900
  • Monoisotopic Mass: 157.029442
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Density: 1.1760 (rough estimate)
  • Melting Point: 52°C
  • Boiling Point: 260°C (rough estimate)
  • Flash Point: 399°C
  • Refractive Index: 1.5430 (estimate)
  • PSA: 35.25000
  • LogP: 2.51200

4-Chloro-2-methoxyaniline Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

4-Chloro-2-methoxyaniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Chloro-2-methoxyaniline Pricemore >>

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4-Chloro-2-methoxyaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iron Solvents: Acetic acid ,  Methanol ;  3 h, 50 °C
Reference
Discovery of 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation
Diab, Sarah; Teo, Theodosia; Kumarasiri, Malika; Li, Peng; Yu, Mingfeng; et al, ChemMedChem, 2014, 9(5), 962-972

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide
Reference
Fischer indolization and its related compounds. XXIV. Fischer indolization of ethyl pyruvate 2-(2-methoxyphenyl)phenylhydrazone
Ishii, Hisashi; Sugiura, Takao; Kogusuri, Kimiko; Watanabe, Toshiko; Murakami, Yasuoki, Chemical & Pharmaceutical Bulletin, 1991, 39(3), 572-8

Production Method 3

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ;  3 h, 40 °C
Reference
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids
Wang, Han; Wen, Kun; Nurahmat, Nurbiya; Shao, Yan; Zhang, He; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748

Production Method 4

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Water ;  15 min, reflux
1.2 reflux
Reference
Preparation of pyrazolones as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders
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Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
Reference
New InhA inhibitors based on expanded triclosan and Di-triclosan analogues to develop a new treatment for tuberculosis
Chetty, Sarentha; Armstrong, Tom; Kharkwal, Shalu Sharma; Drewe, William C. ; De Matteis, Cristina I.; et al, Pharmaceuticals, 2021, 14(4),

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium bicarbonate ,  Sodium dithionite Solvents: Methanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, acidified, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Substituted triazole derivatives as oxytocin antagonists and their preparation
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium carbamate Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-9-(2,6-dimethylphenyl)-10-[4-(trifluorome… Solvents: 2,2,2-Trifluoroethanol ,  1,2-Dichloroethane ;  18 h, 45 - 50 °C
Reference
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis
Pistritto, Vincent A.; Schutzbach-Horton, Megan E.; Nicewicz, David A., Journal of the American Chemical Society, 2020, 142(40), 17187-17194

Production Method 8

Reaction Conditions
1.1 Solvents: Methanol
Reference
Mechanism of the reaction of carbon and nitrogen nucleophiles with the model carcinogens O-pivaloyl-N-arylhydroxylamines: competing SN2 substitution and SN1 solvolysis
Helmick, John S.; Martin, Kristy A.; Heinrich, Julie L.; Novak, Michael, Journal of the American Chemical Society, 1991, 113(9), 3459-66

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Isopropanol ;  rt → 50 °C
Reference
Process for preparation of 4-halo-2-alkoxy-5-nitroaniline
, India, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  0.1 MPa → 1 MPa, rt → 120 °C; 1 MPa, 120 °C
Reference
Process for preparation of halogenated aromatic amine compounds
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Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  4 h, rt
Reference
Preparation of dibenzo[b,e][1,4]diazepin-11-ones as kinase inhibitors for treatment of cancer
, United States, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Reference
3-Arylamino-2H-1,2,4-benzothiadiazin-5-ol 1,1-dioxides as novel and selective CXCR2 antagonists
Wang, Yonghui; Busch-Petersen, Jakob; Wang, Feng; Ma, Lanping; Fu, Wei; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3864-3867

Production Method 13

Reaction Conditions
1.1 Reagents: Cupric chloride ,  1-Hexyl-3-methylimidazolium chloride ;  4 h, 40 °C
Reference
Preparation method of mono-substituted p-chloroaniline
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Production Method 14

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Water ;  15 min, reflux
1.2 1.5 h, reflux; reflux → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
New compound having FGFR inhibitory activity and preparation and application thereof
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Production Method 15

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ;  7 h, reflux
Reference
Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles
Yang, Xue-Yan; Zhao, Hong-Yi; Mao, Shuai; Zhang, San-Qi, Synthetic Communications, 2018, 48(20), 2708-2714

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  3 d, rt
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Ammonia Catalysts: 2,9-Dichloro-1,10-phenanthroline ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines
Tan, Xiaobin; Xiong, Wenfang; Zhu, Baiyao; Liu, Hongjian; Wu, Wanqing ; et al, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  overnight, rt
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Methanol ;  18 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
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Production Method 20

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Methanesulfonic acid ,  Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Acetonitrile ,  Water ;  24 h, 55 °C
Reference
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4-Chloro-2-methoxyaniline Raw materials

4-Chloro-2-methoxyaniline Preparation Products

4-Chloro-2-methoxyaniline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93-50-5)4-Chloro-2-methoxyaniline
Order Number:LE18175
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:18
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:93-50-5)4-CHLORO-2-ANISIDINE HYDROCHLORIDE
Order Number:sfd19084
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93-50-5)4-Chloro-2-methoxyaniline
Order Number:A844620
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):210.0/842.0
Email:sales@amadischem.com

Additional information on 4-Chloro-2-methoxyaniline

4-Chloro-2-methoxyaniline (CAS No. 93-50-5): Properties, Applications, and Market Insights

4-Chloro-2-methoxyaniline (CAS No. 93-50-5), also known as 4-chloro-o-anisidine, is an important organic compound widely used in the chemical and pharmaceutical industries. This aromatic amine features a methoxy group (-OCH3) and a chloro group (-Cl) attached to a benzene ring, making it a versatile intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals. Its molecular formula is C7H8ClNO, and it typically appears as a light brown to gray crystalline powder.

The chemical properties of 4-Chloro-2-methoxyaniline include a melting point range of 50-55°C and a boiling point of approximately 250°C. It is sparingly soluble in water but readily dissolves in organic solvents like ethanol, acetone, and benzene. Due to its aromatic amine structure, it exhibits moderate reactivity, participating in electrophilic substitution reactions and serving as a precursor for more complex molecules. Researchers often explore its synthesis pathways, with common methods involving the chlorination of 2-methoxyaniline or the methoxylation of 4-chloroaniline.

One of the primary applications of 4-Chloro-2-methoxyaniline is in the production of azo dyes, where it acts as a diazo component. These dyes are extensively used in textiles, inks, and coatings, offering excellent color fastness and brightness. Recent trends in sustainable dyeing processes have increased interest in optimizing its use to reduce environmental impact. Additionally, it serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting central nervous system disorders and anti-inflammatory agents.

The market demand for 4-Chloro-2-methoxyaniline has grown steadily, driven by the expanding textile and pharmaceutical sectors. Asia-Pacific dominates production, with major manufacturers in China and India. Regulatory frameworks such as REACH and EPA guidelines ensure safe handling and disposal, addressing concerns about aromatic amines' potential environmental persistence. Innovations in green chemistry have also led to cleaner production methods, reducing waste and energy consumption.

Recent studies highlight its role in developing advanced materials, including liquid crystals and conductive polymers. Researchers are investigating its derivatives for organic electronics, such as OLEDs and photovoltaic cells, aligning with global renewable energy trends. FAQs like "How is 4-Chloro-2-methoxyaniline stored?" or "What are the alternatives to chloro-anisidine in dye synthesis?" reflect growing user interest in safety and sustainability.

In analytical chemistry, HPLC and GC-MS methods are commonly employed to quantify 4-Chloro-2-methoxyaniline purity. Quality control standards require ≥98% purity for industrial use, with impurities like 2-chloro isomers carefully monitored. Storage recommendations include keeping the compound in airtight containers away from light and moisture to prevent degradation.

Future prospects for 93-50-5 applications include potential use in biodegradable polymers and catalysis. The compound's unique structure allows functionalization for specialized catalysts in asymmetric synthesis—a hot topic in modern organic chemistry. With increasing R&D investments, novel derivatives may emerge for biomedical imaging or smart materials.

Environmental considerations remain critical, as seen in searches for "4-Chloro-2-methoxyaniline biodegradation." Microbial degradation studies show promising results using Pseudomonas species, offering eco-friendly disposal solutions. Industry best practices now emphasize closed-loop systems to minimize effluent release during manufacturing.

For purchasers, technical specifications like particle size distribution and residual solvent content significantly influence procurement decisions. Suppliers increasingly provide detailed COA (Certificate of Analysis) documents, responding to demand for transparency in chemical sourcing—a trend accelerated by digital platforms enabling easier supplier comparisons.

In summary, 4-Chloro-2-methoxyaniline (CAS 93-50-5) maintains its industrial relevance through adaptability across multiple sectors. Its evolving applications in high-tech materials and alignment with green chemistry principles position it as a compound of ongoing scientific and commercial interest, warranting continued research into safer and more efficient utilization methods.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-50-5)4-Chloro-2-methoxyaniline
LE18175
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-50-5)4-CHLORO-2-ANISIDINE HYDROCHLORIDE
sfd19084
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email